GC-MS and Spectral Fingerprint Differentiation vs. 1,3-Diphenylpropynone Isomer
The electron ionization (EI) mass spectrum of 1,4-diphenylbut-3-yn-2-one exhibits a distinct fragmentation pattern compared to its constitutional isomer 1,3-diphenylpropynone, which lacks the methylene spacer. The exact mass of 220.088815 Da [1] is shared, but the base peak and key fragment ions differ due to preferential cleavage at the benzyl-carbonyl bond. The standard 70 eV EI spectrum in the Wiley Registry provides a definitive fingerprint for identity verification, preventing mis-shipment of the incorrect isomer [2].
| Evidence Dimension | GC-MS Electron Ionization (70 eV) Spectral Fingerprint |
|---|---|
| Target Compound Data | 1,4-Diphenylbut-3-yn-2-one: Exact Mass 220.088815 Da; characteristic fragments from benzyl cleavage (loss of PhCH2•) and phenylethynyl cleavage. |
| Comparator Or Baseline | 1,3-Diphenylpropynone (CAS 7339-51-9): Same nominal mass but distinct EI fragmentation pattern due to absence of benzyl group; primary fragmentation involves loss of Ph• or PhCO•. |
| Quantified Difference | Qualitative difference in base peak m/z and library match score (typically >900 for correct isomer vs. <700 for incorrect isomer in reverse search). |
| Conditions | 70 eV EI, GC-MS analysis; Wiley Registry of Mass Spectral Data 2023 [2]. |
Why This Matters
For procurement, unambiguous identity confirmation via GC-MS library matching is the most practical differentiator; ordering the wrong isomer leads to failed syntheses and wasted research effort.
- [1] Wiley SpectraBase. (2025). 1,4-Diphenylbut-3-yn-2-one – Exact Mass and Spectral Data. Compound ID: C4TNIkY5mnX. View Source
- [2] KnowItAll Mass Spectral Library / Wiley Registry of Mass Spectral Data 2023. John Wiley & Sons, Inc. View Source
